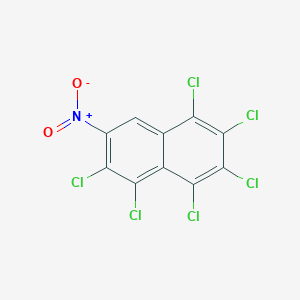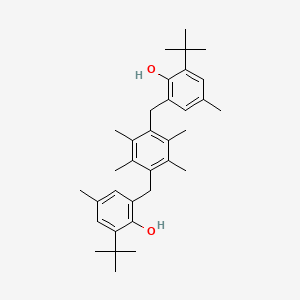
2-Tert-butyl-6-(4-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,3,5,6-tetramethylbenzyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) is a synthetic organic compound with the molecular formula C34H46O2. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the oxidation of materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) typically involves the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with 6-tert-butyl-2,4-xylenol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product quality.
化学反応の分析
Types of Reactions
ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.
作用機序
The antioxidant properties of ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.
類似化合物との比較
Similar Compounds
Butylated Hydroxytoluene (BHT): Another widely used antioxidant with similar applications in preventing oxidation.
Butylated Hydroxyanisole (BHA): Used as an antioxidant in food and industrial applications.
Tert-Butylhydroquinone (TBHQ): A synthetic antioxidant used in food preservation and industrial applications.
Uniqueness
ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) is unique due to its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to prevent oxidation in a wide range of materials makes it a valuable compound in various industries.
特性
CAS番号 |
15459-04-8 |
|---|---|
分子式 |
C34H46O2 |
分子量 |
486.7 g/mol |
IUPAC名 |
2-tert-butyl-6-[[4-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,3,5,6-tetramethylphenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C34H46O2/c1-19-13-25(31(35)29(15-19)33(7,8)9)17-27-21(3)23(5)28(24(6)22(27)4)18-26-14-20(2)16-30(32(26)36)34(10,11)12/h13-16,35-36H,17-18H2,1-12H3 |
InChIキー |
DSJCTVARYPWIFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=C(C(=C2C)C)CC3=C(C(=CC(=C3)C)C(C)(C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1-Adamantyl)ethyl]adamantane](/img/structure/B11962961.png)


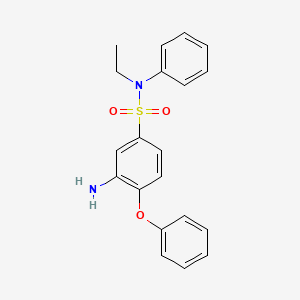
![4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11962983.png)
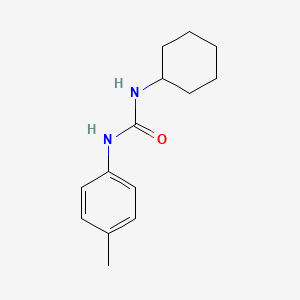
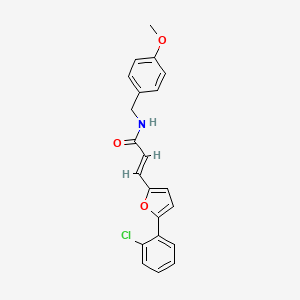
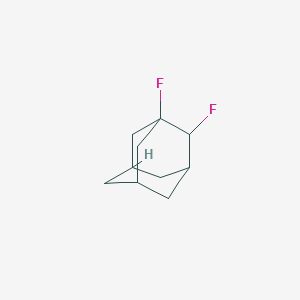
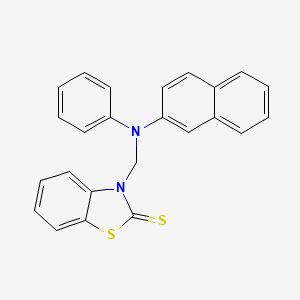
![2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11962995.png)
![N,N'-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine](/img/structure/B11963001.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]propanamide](/img/structure/B11963007.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963017.png)
